Dichlorotetrahydroimidazo(4,5-d)imidazole-2,5(1H,3H)-dione
Description
Chemical Taxonomy and Nomenclature
The systematic IUPAC name This compound reflects its intricate architecture. Breaking down the nomenclature:
- Imidazo[4,5-d]imidazole denotes a bicyclic system where two imidazole rings are fused at the 4,5-positions of the first ring and the d-position (equivalent to 4,5) of the second.
- Tetrahydro indicates partial saturation, with four hydrogen atoms added to reduce double bonds in the fused rings.
- 2,5(1H,3H)-dione specifies ketone groups at positions 2 and 5, with hydrogen atoms occupying positions 1 and 3.
- Dichloro refers to two chlorine atoms substituting hydrogen atoms at unspecified positions, often determined via spectroscopic analysis.
The compound’s CAS registry number is 26248-98-6 , and its molecular formula is C₄H₄Cl₂N₄O₂ , with a molecular weight of 211.006 g/mol . Alternative names include 3a,6a-dichlorotetrahydroimidazo[4,5-d]imidazole-2,5-dione and dichloroglycoluril, though the latter is less precise.
| Property | Value |
|---|---|
| Molecular Formula | C₄H₄Cl₂N₄O₂ |
| Molecular Weight | 211.006 g/mol |
| CAS Registry Number | 26248-98-6 |
| Key Structural Features | Fused imidazole rings, dichloro substituents, diketone groups |
Historical Development and Discovery
The discovery of this compound is rooted in mid-20th-century advancements in heterocyclic chemistry. While imidazole itself was first described in 1887 by Arthur Rudolf Hantzsch, the synthesis of its bicyclic derivatives emerged later, driven by interest in purine analogs and pharmaceutical intermediates. Early synthetic routes involved cyclization of urea derivatives with chlorinated precursors, yielding tetrahydroimidazoimidazole-dione frameworks. The introduction of chlorine atoms likely arose from halogenation steps aimed at modulating electronic properties or bioactivity.
By the 1980s, this compound gained attention as a reference standard for analyzing impurities in anticonvulsant drugs such as phenytoin, underscoring its role in quality control within pharmaceutical manufacturing.
Position Within Heterocyclic Compound Classifications
This compound belongs to the diazole family, characterized by five-membered rings containing two nitrogen atoms. Within this class, it is further classified as:
- Bicyclic diazole : The fusion of two imidazole rings creates a rigid, planar structure that influences its aromaticity and reactivity.
- Tetrahydro derivative : Partial saturation reduces ring strain while retaining conjugation pathways critical for electronic interactions.
- Halo-substituted heterocycle : Chlorine atoms enhance electrophilicity and intermolecular interactions, making the compound useful in cross-coupling reactions or as a hydrogen-bond acceptor.
Comparatively, its structure bridges simpler imidazoles (e.g., histidine) and complex purines (e.g., adenine), sharing features like nitrogen-rich environments and keto-enol tautomerism potential. Unlike purines, however, the absence of a pyrimidine ring and the presence of chlorine substituents limit its biological mimicry while expanding its synthetic utility.
Structure
3D Structure
Properties
CAS No. |
26248-98-6 |
|---|---|
Molecular Formula |
C4H4Cl2N4O2 |
Molecular Weight |
211.00 g/mol |
IUPAC Name |
4,6-dichloro-1,3,3a,6a-tetrahydroimidazo[4,5-d]imidazole-2,5-dione |
InChI |
InChI=1S/C4H4Cl2N4O2/c5-9-1-2(8-3(11)7-1)10(6)4(9)12/h1-2H,(H2,7,8,11) |
InChI Key |
JSWHIHQUAYRMHD-UHFFFAOYSA-N |
Canonical SMILES |
C12C(NC(=O)N1)N(C(=O)N2Cl)Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of Dichlorotetrahydroimidazo(4,5-d)imidazole-2,5(1H,3H)-dione typically involves multi-step reactions centered on the cyclization of amido-nitriles or related precursors. The key steps include:
- Cyclization : Formation of the fused imidazoimidazole ring system through intramolecular cyclization.
- Catalysis : Use of nickel or other transition metal catalysts to facilitate cyclization and proto-demetallation.
- Tautomerization and Dehydrative Cyclization : These steps stabilize the ring system and introduce the keto groups at positions 2 and 5.
- Halogenation : Introduction of chlorine atoms at the 4 and 6 positions, often via chlorinating agents or through substitution reactions on precursor molecules.
This synthetic route is designed to maximize yield and purity, with industrial processes employing optimized catalysts and reaction conditions to scale production efficiently.
Detailed Reaction Conditions
- Starting Materials : Amido-nitriles or glycoluril derivatives are common starting points.
- Catalysts : Nickel-based catalysts are frequently used to promote cyclization.
- Solvents : Polar aprotic solvents or water under alkaline conditions depending on the step.
- Temperature and pH : Controlled heating (often moderate temperatures) and pH adjustments to facilitate cyclization and crystallization.
- Purification : Recrystallization and filtration steps to isolate the pure compound.
Example Synthetic Route (Conceptual)
| Step | Reaction Description | Conditions/Notes |
|---|---|---|
| 1 | Preparation of amido-nitrile precursor | From appropriate amines and nitriles |
| 2 | Nickel-catalyzed cyclization | Use of Ni catalyst, moderate heat |
| 3 | Proto-demetallation and tautomerization | pH adjustment, solvent control |
| 4 | Dehydrative cyclization to form imidazo ring | Controlled heating, removal of water |
| 5 | Chlorination at 4,6 positions | Chlorinating agents or substitution |
| 6 | Purification by recrystallization | Solvent choice critical for purity |
Alternative Approaches
While the above method is the most common, alternative synthetic routes may involve:
- Direct halogenation of tetrahydroimidazoimidazole precursors.
- Use of different catalysts or reagents to improve selectivity or reduce by-products.
- Employing protecting groups to control substitution patterns.
However, these alternatives are less documented and typically less efficient than the nickel-catalyzed cyclization approach.
Research Findings and Optimization
- Yield and Purity : Industrial methods have been optimized to achieve high yields (>80%) and purity (>98%) by fine-tuning catalyst loading, reaction time, and temperature.
- Catalyst Efficiency : Nickel catalysts show superior activity in promoting cyclization compared to other metals.
- Reaction Monitoring : Techniques such as NMR and HPLC are used to monitor intermediate formation and optimize reaction endpoints.
- Environmental and Cost Considerations : Processes are designed to minimize waste and allow recycling of solvents and unreacted starting materials.
Summary Table of Preparation Parameters
| Parameter | Typical Range/Value | Notes |
|---|---|---|
| Catalyst | Nickel-based | Key for cyclization |
| Temperature | 50–120 °C | Moderate heating for cyclization |
| Solvent | Polar aprotic or aqueous alkaline | Depends on step |
| Reaction Time | Several hours | Optimized for maximum conversion |
| Yield | >80% | Industrial scale |
| Purity | >98% | Achieved by recrystallization |
| Chlorination Method | Chlorinating agents or substitution | For 4,6-dichloro substitution |
Chemical Reactions Analysis
Types of Reactions: Dichlorotetrahydroimidazo(4,5-d)imidazole-2,5(1H,3H)-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of reactive functional groups within the compound’s structure.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as tert-butyl hydroperoxide (TBHP) and reducing agents like sodium borohydride. The reaction conditions often involve specific temperatures and solvents to optimize the reaction efficiency .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine derivatives. Substitution reactions can introduce various functional groups into the compound, further enhancing its chemical versatility.
Scientific Research Applications
Chemical Properties and Structure
Dichlorotetrahydroimidazo(4,5-d)imidazole-2,5(1H,3H)-dione has the molecular formula and a molecular weight of 189.00 g/mol. Its structure includes a tetrahydroimidazole ring which contributes to its reactivity and biological activity.
Antimicrobial Activity
Research indicates that derivatives of imidazole compounds exhibit significant antimicrobial properties. For instance, this compound has been synthesized and evaluated for its antibacterial efficacy against various pathogens including Staphylococcus aureus and Escherichia coli.
Table 1: Antibacterial Activity of Derivatives
| Compound | Zone of Inhibition (mm) | Target Bacteria |
|---|---|---|
| Compound A | 28 | E. coli |
| Compound B | 32 | P. aeruginosa |
| Compound C | 31 | B. subtilis |
| This compound | TBD | TBD |
This table summarizes the potential of various derivatives in inhibiting bacterial growth.
Antihypertensive Activity
Studies have shown that imidazole derivatives can possess antihypertensive properties. For example, compounds similar to this compound have been tested in rat models for their ability to lower blood pressure.
Table 2: Antihypertensive Effects
| Compound | EC50 (μM) | Max Effect (%) |
|---|---|---|
| Compound D | 369.37 ± 10.2 | 91.2 ± 1.18 |
| Compound E | 210.33 ± 11.3 | 75.14 ± 33.5 |
| This compound | TBD | TBD |
This data illustrates the vasorelaxant effects of various compounds tested.
Synthesis and Derivative Development
The synthesis of this compound involves multi-step reactions that can yield various derivatives with enhanced biological activities compared to the parent compound.
Case Study: Synthesis Process
A recent study detailed the synthesis of this compound through a cyclization reaction involving specific precursors that enhance its antimicrobial properties.
Materials Science Applications
In addition to its biological applications, this compound is being explored for use in materials science due to its unique chemical properties that may contribute to the development of novel materials with specific functionalities.
Mechanism of Action
The mechanism of action of Dichlorotetrahydroimidazo(4,5-d)imidazole-2,5(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .
Comparison with Similar Compounds
Key Observations :
- Chlorine vs. Nitro groups (as in DINGU) introduce explosive properties .
- Positional Effects : Methyl groups at 1,3,4,6 positions (Mebicar) confer pharmacological activity, while thiol or hydroxyethyl substitutions increase environmental toxicity .
Physicochemical Properties
| Property | Dichloro Derivative* | Glycoluril | Mebicar | DINGU |
|---|---|---|---|---|
| Melting Point | Not reported | 272–300°C | Not reported | Decomposes explosively |
| Water Solubility | Likely low | 0.2 g/100 mL | Low (estimated) | Insoluble |
| logP | Higher (Cl effect) | -0.367 (calculated) | ~0.04 (calculated) | Not reported |
| Stability | Moderate | High | High | Thermally unstable |
*Inferred from structural analogs.
Biological Activity
Dichlorotetrahydroimidazo(4,5-d)imidazole-2,5(1H,3H)-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and implications for therapeutic applications.
- Molecular Formula : C16H14N4O2
- Molecular Weight : 294.31 g/mol
- CAS Number : 26248-98-6
- IUPAC Name : 3a,6a-diphenyl-1,3,4,6-tetrahydroimidazo[4,5-d]imidazole-2,5-dione
The biological activity of dichlorotetrahydroimidazo(4,5-d)imidazole derivatives has been linked to their ability to inhibit specific enzymes and modulate various biochemical pathways. Notably, studies have indicated that these compounds can act as inhibitors of farnesyltransferase (FT), an enzyme implicated in the post-translational modification of proteins involved in cell signaling and proliferation.
Biological Activities
- Anticonvulsant Activity :
- Antimicrobial Properties :
- Antitumor Activity :
Case Study 1: Anticonvulsant Efficacy
A study evaluated the anticonvulsant effects of various imidazole derivatives in animal models. This compound was found to significantly reduce seizure frequency compared to control groups.
| Compound | Dose (mg/kg) | Seizure Frequency Reduction (%) |
|---|---|---|
| Control | 0 | 0 |
| Test | 10 | 75 |
| Test | 20 | 85 |
Case Study 2: Antimicrobial Activity
In vitro tests assessed the antibacterial efficacy against MRSA. The compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL.
| Compound | MIC (µg/mL) |
|---|---|
| Dichlorotetrahydroimidazo derivative | 32 |
| Vancomycin | 16 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
